molecular formula C21H26N2O4 B13761281 Yohimbine pseudoindoxyl CAS No. 6872-98-6

Yohimbine pseudoindoxyl

Cat. No.: B13761281
CAS No.: 6872-98-6
M. Wt: 370.4 g/mol
InChI Key: NBAZMEJNJWJAPL-UHFFFAOYSA-N
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Description

Yohimbine pseudoindoxyl is a derivative of yohimbine, an indole alkaloid found in the bark of the Pausinystalia yohimbe tree. Yohimbine has been widely studied for its pharmacological properties, including its use as an aphrodisiac and treatment for erectile dysfunction. This compound, however, is a more specialized compound with unique chemical and biological properties that have garnered interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of yohimbine pseudoindoxyl typically involves the modification of yohimbine through specific chemical reactions. One common method includes the oxidation of yohimbine using sodium peroxodisulfate in a methanol-water mixture. This reaction proceeds through the formation of a 3H-indole intermediate, which then undergoes further transformations depending on the reaction conditions .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Yohimbine pseudoindoxyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound.

    Reduction: Yohimbine.

    Substitution: Various substituted yohimbine derivatives.

Mechanism of Action

Yohimbine pseudoindoxyl exerts its effects primarily through the modulation of alpha-2 adrenergic receptors. By blocking these receptors, it increases the release of norepinephrine and enhances sympathetic nervous system activity. This mechanism is similar to that of yohimbine but with potentially different pharmacokinetic properties . Additionally, this compound has been shown to interact with DNA, suggesting a potential role in gene regulation and apoptosis .

Comparison with Similar Compounds

Properties

CAS No.

6872-98-6

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 8'-hydroxy-3-oxospiro[1H-indole-2,1'-3,5,5a,6,7,8,9,9a,10,10a-decahydro-2H-pyrrolo[1,2-b]isoquinoline]-9'-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-27-20(26)18-14-10-17-21(19(25)13-4-2-3-5-15(13)22-21)8-9-23(17)11-12(14)6-7-16(18)24/h2-5,12,14,16-18,22,24H,6-11H2,1H3

InChI Key

NBAZMEJNJWJAPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4(CCN3C2)C(=O)C5=CC=CC=C5N4)O

Origin of Product

United States

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